molecular formula C16H14Cl2N2O B2892377 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide CAS No. 1390308-46-9

6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide

Cat. No. B2892377
CAS RN: 1390308-46-9
M. Wt: 321.2
InChI Key: VYQWKRPRJLNEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide, also known as CP-94,253, is a chemical compound that belongs to the class of pyridine carboxamides. It is a potent and selective antagonist of the dopamine D4 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and the limbic system of the brain. By blocking the activity of this receptor, 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal firing patterns, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of neurotransmitter activity. However, one of the limitations of using 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide, including:
1. Investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and anxiety disorders.
2. Developing more water-soluble derivatives of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide that can be used in a wider range of experimental settings.
3. Investigating the potential use of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide in combination with other drugs for the treatment of drug addiction.
4. Investigating the potential use of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide as a tool for studying the role of the dopamine D4 receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide involves the reaction of 4-chlorobenzylcyanide with cyclobutanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide, followed by the reaction of the resulting cyclobutanone derivative with 6-chloronicotinoyl chloride in the presence of triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in drug addiction treatment.

properties

IUPAC Name

6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-13-5-3-12(4-6-13)16(8-1-9-16)20-15(21)11-2-7-14(18)19-10-11/h2-7,10H,1,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQWKRPRJLNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.